(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine
Overview
Description
“®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The reaction conditions and yields can vary depending on the specific synthesis route .Molecular Structure Analysis
The molecular structure of “®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” is characterized by the presence of a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Scientific Research Applications
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : This research involves the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different reaction conditions .
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The study involved the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
- Cognitive Enhancement
- Field : Neuropharmacology
- Application : Certain compounds, such as dimiracetam, have been found to have cognitive enhancement effects. These compounds are often used in the treatment of cognitive disorders like Alzheimer’s disease .
- Method : The compound dimiracetam is synthesized from dialkyl acetylenedicarboxylates, ethyl chlorooxoacetate, and arenesulfonamides in the presence of Et3N .
- Results : The unsubstituted compound dimiracetam is 10–30 times stronger than oxiracetam, a well-known cognitive enhancer .
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : This research involves the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different reaction conditions .
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The study involved the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Safety And Hazards
Future Directions
The future directions for research on “®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to influence the compound’s biological activity .
properties
IUPAC Name |
(1R)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZYRWMDNKTBY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CN1CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine | |
CAS RN |
136329-39-0 | |
Record name | (αR)-N-Methyl-α-phenyl-1-pyrrolidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136329-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.